molecular formula C23H30O7 B12300480 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol CAS No. 41551-58-0

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol

Cat. No.: B12300480
CAS No.: 41551-58-0
M. Wt: 418.5 g/mol
InChI Key: KKEKLEUWEJUCRA-UHFFFAOYSA-N
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Description

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-allyl-2,6-dimethoxyphenol with 3,4,5-trimethoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-2,6-dimethoxyphenol: Shares the allyl and methoxy groups but lacks the additional phenyl and propanol components.

    2-Methoxyphenyl isocyanate: Contains methoxy groups and is used in different chemical reactions.

Uniqueness

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol is unique due to its combination of multiple methoxy groups, an allyl group, and a propanol moiety.

Properties

CAS No.

41551-58-0

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-(3,4,5-trimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C23H30O7/c1-8-9-15-10-17(25-3)23(18(11-15)26-4)30-14(2)21(24)16-12-19(27-5)22(29-7)20(13-16)28-6/h8,10-14,21,24H,1,9H2,2-7H3

InChI Key

KKEKLEUWEJUCRA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC

melting_point

70 - 72 °C

physical_description

Solid

Origin of Product

United States

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